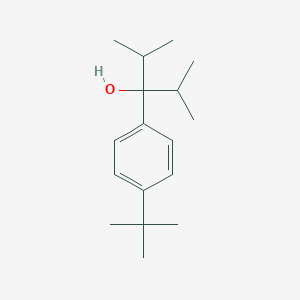
4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol, also known as p-tert-Butylbenzyl alcohol, is an organic compound with the molecular formula C11H16O. It is a derivative of benzenemethanol and is characterized by the presence of a tert-butyl group and two isopropyl groups attached to the benzene ring. This compound is used in various chemical and industrial applications due to its unique structural properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol typically involves the alkylation of benzyl alcohol with tert-butyl chloride in the presence of a strong base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yield. The use of catalysts such as zeolites can also enhance the efficiency of the reaction .
Análisis De Reacciones Químicas
Types of Reactions
4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding benzoic acid derivative.
Reduction: Reduction reactions can convert the alcohol group to an alkane.
Substitution: The tert-butyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Formation of 4-(1,1-Dimethylethyl)benzoic acid.
Reduction: Formation of 4-(1,1-Dimethylethyl)benzene.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of more complex organic compounds.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The presence of the tert-butyl and isopropyl groups enhances its lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylbenzyl alcohol: Similar structure but lacks the isopropyl groups.
4-Isopropylbenzyl alcohol: Contains isopropyl groups but lacks the tert-butyl group.
4-tert-Butylphenol: Contains the tert-butyl group but lacks the benzyl alcohol moiety.
Uniqueness
The unique combination of tert-butyl and isopropyl groups in 4-(1,1-Dimethylethyl)-alpha,alpha-bis(1-methylethyl)benzenemethanol imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
87848-15-5 |
|---|---|
Fórmula molecular |
C17H28O |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
3-(4-tert-butylphenyl)-2,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C17H28O/c1-12(2)17(18,13(3)4)15-10-8-14(9-11-15)16(5,6)7/h8-13,18H,1-7H3 |
Clave InChI |
QEIHREMCYJOANP-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C1=CC=C(C=C1)C(C)(C)C)(C(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-butyl (2S)-3-[(2S,3R,4R,5R,6R)-4,5-diacetyloxy-6-(acetyloxymethyl)-3-azidooxan-2-yl]oxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoate](/img/structure/B14152494.png)
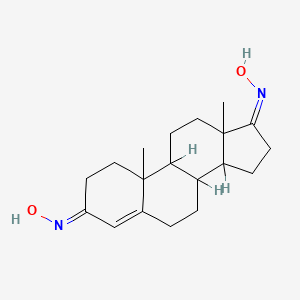
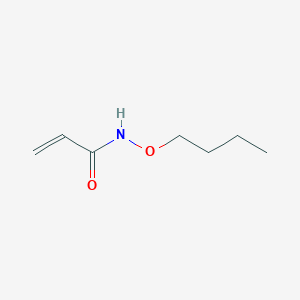
![N-[(Z)-(2,4-dichlorophenyl)methylidene]-N-phenylamine oxide](/img/structure/B14152515.png)
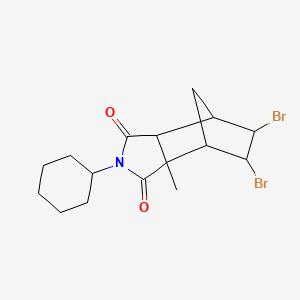
![2-[({5-[(4-methoxyphenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]-5-phenyl-1,3,4-oxadiazole](/img/structure/B14152534.png)
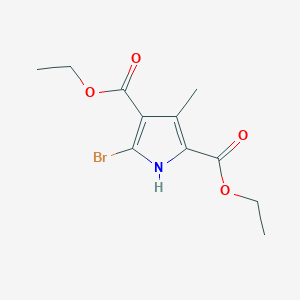

![1H-Thiopyrano[3,4-c]pyridine-5-carbonitrile, 8-butyl-3,3-dimethyl-6-piperazin-1-yl-3,4-dihydro-](/img/structure/B14152552.png)

![2-{2-[(trifluoromethyl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindol-1-imine](/img/structure/B14152578.png)

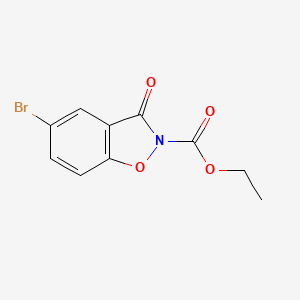
![2-[[6-Amino-2-(benzylamino)-5-nitropyrimidin-4-yl]amino]ethanol](/img/structure/B14152594.png)
